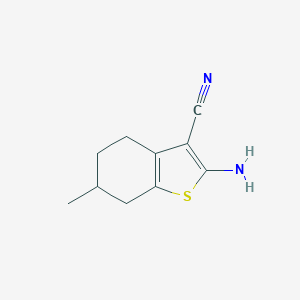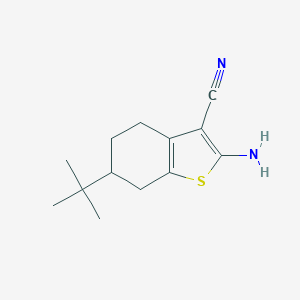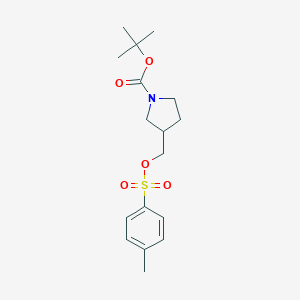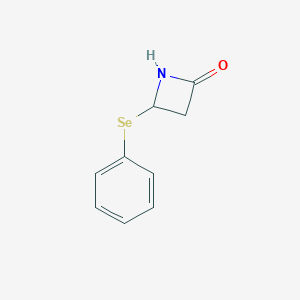
Pyridinium, 4-(dimethylamino)-1-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyridinium, 4-(dimethylamino)-1-methyl- is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications in various fields. It is a quaternary ammonium salt and has the chemical formula C9H14N2.
Mechanism Of Action
The mechanism of action of Pyridinium, 4-(dimethylamino)-1-methyl- is not fully understood. However, it is believed to act as a Lewis acid catalyst, which helps in the activation of the reactants and facilitates the reaction.
Biochemical and Physiological Effects:
Pyridinium, 4-(dimethylamino)-1-methyl- has not been extensively studied for its biochemical and physiological effects. However, studies have shown that it is relatively non-toxic and does not exhibit any significant cytotoxicity.
Advantages And Limitations For Lab Experiments
One of the major advantages of Pyridinium, 4-(dimethylamino)-1-methyl- is its high catalytic activity, which makes it an ideal catalyst for various organic reactions. It is also relatively inexpensive and easy to synthesize. However, one of the limitations is that it is not very soluble in water, which can make it difficult to use in certain reactions.
Future Directions
There are several possible future directions for research on Pyridinium, 4-(dimethylamino)-1-methyl-. One of the most promising areas is in the development of new catalytic applications for the compound. Another possible direction is in the study of its mechanism of action and the development of new synthetic methods based on this understanding. Additionally, further research is needed to fully understand the biochemical and physiological effects of the compound.
In conclusion, Pyridinium, 4-(dimethylamino)-1-methyl- is a unique chemical compound with potential applications in various fields of scientific research. Its high catalytic activity and relative non-toxicity make it an attractive catalyst for various organic reactions. Further research is needed to fully understand its mechanism of action and potential applications.
Synthesis Methods
Pyridinium, 4-(dimethylamino)-1-methyl- can be synthesized by reacting 4-chloro-1-methylpyridinium iodide with dimethylamine in the presence of a base such as potassium carbonate. The reaction yields the desired compound in good yields and high purity.
Scientific Research Applications
Pyridinium, 4-(dimethylamino)-1-methyl- has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications is in the field of organic synthesis, where it is used as a catalyst for various reactions such as the Friedlander synthesis of quinolines, the Hantzsch synthesis of pyridines, and the Pictet-Spengler synthesis of tetrahydroisoquinolines.
properties
CAS RN |
45795-83-3 |
|---|---|
Product Name |
Pyridinium, 4-(dimethylamino)-1-methyl- |
Molecular Formula |
C8H13N2+ |
Molecular Weight |
137.2 g/mol |
IUPAC Name |
N,N,1-trimethylpyridin-1-ium-4-amine |
InChI |
InChI=1S/C8H13N2/c1-9(2)8-4-6-10(3)7-5-8/h4-7H,1-3H3/q+1 |
InChI Key |
GJVSYYDNVIVXCK-UHFFFAOYSA-N |
SMILES |
C[N+]1=CC=C(C=C1)N(C)C |
Canonical SMILES |
C[N+]1=CC=C(C=C1)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-ethoxy-N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-3-nitrobenzamide](/img/structure/B186281.png)
![N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]naphthalene-2-carboxamide](/img/structure/B186282.png)
![2-Amino-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile](/img/structure/B186283.png)

![2-Amino-7-methyl-5-oxo-4-phenyl-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile](/img/structure/B186285.png)
![2-amino-4-(4-ethoxyphenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile](/img/structure/B186288.png)

![9,10-Bis[4-(diphenylamino)styryl]anthracene](/img/structure/B186291.png)




![2,8-Diazaspiro[5.5]undecane-1,3,7,9-tetrone](/img/structure/B186299.png)
![1,3-Benzodithiole, 2-[(4-methoxyphenyl)methylene]-](/img/structure/B186302.png)